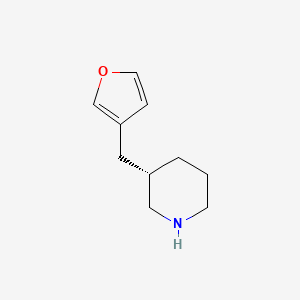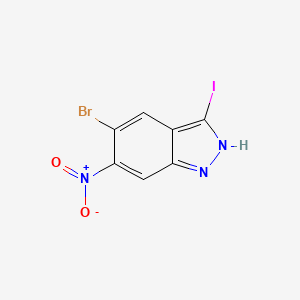
ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with a fluoro group and a phenyl group, making it an intriguing subject for stereochemical studies and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds or carbenes. One common method is the reaction of styrene with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring . The stereochemistry of the product can be controlled using chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process . Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce cyclopropanol derivatives.
Aplicaciones Científicas De Investigación
Ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemical effects.
Biology: The compound can be used in the design of enzyme inhibitors or as a probe for studying enzyme mechanisms.
Industry: It can be used in the synthesis of agrochemicals or materials with specific properties
Mecanismo De Acción
The mechanism by which ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate exerts its effects depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Ethyl 2-phenylcyclopropane-1-carboxylate: A similar compound without the fluoro group.
Methyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate: A similar compound with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the fluoro group, which can significantly influence its reactivity and binding properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H13FO2 |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12-/m0/s1 |
Clave InChI |
QTSSAQZLIITOFS-JQWIXIFHSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@@]1(C2=CC=CC=C2)F |
SMILES canónico |
CCOC(=O)C1CC1(C2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine](/img/structure/B12841484.png)
![2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)
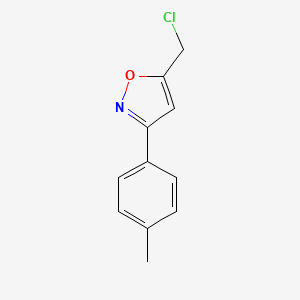

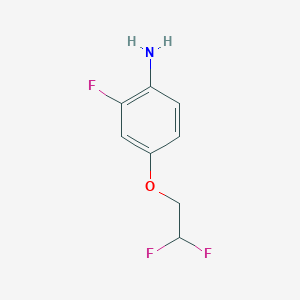

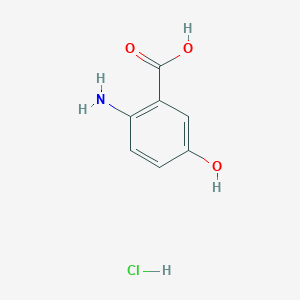
![tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate](/img/structure/B12841508.png)
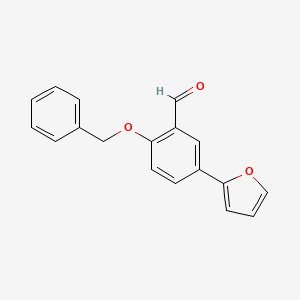
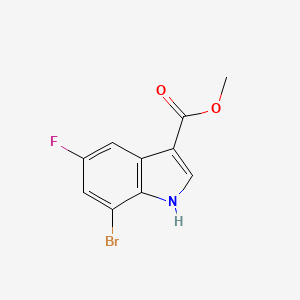
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)

